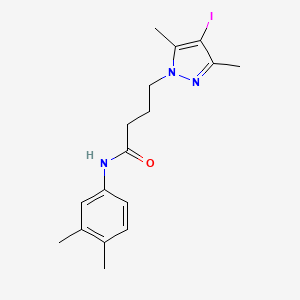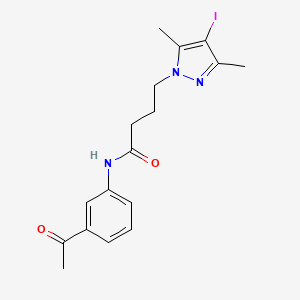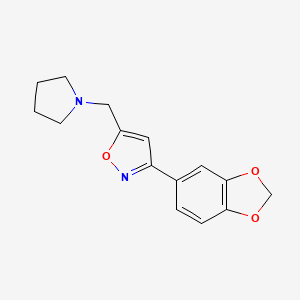![molecular formula C19H18N2O2 B4331065 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline
Descripción general
Descripción
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline, also known as MIAMI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAMI belongs to the class of indoline derivatives and is synthesized through specific methods.
Mecanismo De Acción
The mechanism of action of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to prevent the progression of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has various biochemical and physiological effects. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which reduces inflammation. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to induce apoptosis in cancer cells, which inhibits their growth and proliferation. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has also been shown to increase the levels of antioxidant enzymes, which protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that it is a novel compound that has not been extensively studied. This makes it a potential target for further research and development. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to have multiple potential applications, which makes it a versatile compound. However, one limitation of 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline is that its mechanism of action is not fully understood, which makes it difficult to design specific experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anti-cancer agent for various types of cancer. Additionally, further research could be done to understand its mechanism of action and to design specific experiments to study its effects. Overall, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the potential to be a valuable compound for various applications in the future.
Aplicaciones Científicas De Investigación
1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. Studies have also shown that 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has the ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline has been found to have neuroprotective effects, which makes it a potential therapeutic agent for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-8-6-14(7-9-16)18-12-17(23-20-18)13-21-11-10-15-4-2-3-5-19(15)21/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBHJJVMASTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)
![10-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330993.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3,5-dimethoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B4331008.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4331031.png)



![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)